molecular formula C10H14O<br>C2H5(CH3)CHC6H4OH<br>C10H14O B1202637 2-sec-Butylphenol CAS No. 89-72-5

2-sec-Butylphenol

Cat. No.: B1202637
CAS No.: 89-72-5
M. Wt: 150.22 g/mol
InChI Key: NGFPWHGISWUQOI-UHFFFAOYSA-N
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Description

2-sec-Butylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a butan-2-yl group attached to the second carbon of the phenol ring. This compound is a colorless to light yellow liquid with a molecular formula of C10H14O and a molecular weight of 150.22 g/mol .

Mechanism of Action

Target of Action

2-sec-Butylphenol is primarily used as a precursor to synthesize various coumarin and benzofuran derivatives . These derivatives are used as lipid-lowering agents and potential bone anabolic agents . Therefore, the primary targets of this compound are the enzymes and receptors involved in lipid metabolism and bone formation.

Mode of Action

Instead, it reacts as a weak organic acid . The compound interacts with its targets by forming covalent bonds, leading to changes in the target’s structure and function.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in lipid metabolism and bone formation . In the case of lipid metabolism, the compound can lead to a decrease in lipid levels, thereby helping to lower cholesterol. For bone formation, the compound can stimulate the activity of osteoblasts, the cells responsible for bone formation . Additionally, this compound is metabolized via the same pathway as 2-hydroxybiphenyl, where it is hydroxylated to form 3-sec-butylcatechol, which undergoes meta-cleavage and hydrolysis to yield aliphatic intermediates .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is insoluble in water , suggesting that it may be absorbed in the gastrointestinal tract following oral administration. Once absorbed, it is likely distributed throughout the body, particularly to tissues with high lipid content due to its lipophilic nature . The metabolism of this compound likely involves enzymatic reactions such as hydroxylation

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in lipid levels and stimulation of bone formation . These effects are due to the compound’s interaction with enzymes and receptors involved in these processes. It’s important to note that these effects are primarily associated with the coumarin and benzofuran derivatives synthesized from this compound, rather than the compound itself .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable but air sensitive , suggesting that it should be stored in a well-ventilated place and kept tightly closed . It’s also worth noting that the compound is very toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided. Furthermore, the compound’s efficacy may be influenced by factors such as the individual’s health status, age, and presence of other medications.

Biochemical Analysis

Biochemical Properties

2-sec-Butylphenol plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One notable interaction is with the enzyme cytochrome P450, which is involved in the metabolism of various xenobiotics. This compound can act as a substrate for cytochrome P450, leading to its hydroxylation and subsequent metabolism. Additionally, this compound has been shown to interact with estrogen receptors, potentially mimicking or disrupting the action of natural estrogens .

Cellular Effects

The effects of this compound on cellular processes are diverse. In certain cell types, such as hepatocytes, this compound can induce the expression of detoxifying enzymes, including those in the cytochrome P450 family. This induction is part of the cell’s adaptive response to the presence of xenobiotics. Furthermore, this compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and activate cytochrome P450 enzymes, leading to its own metabolism and the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate gene expression by interacting with nuclear receptors, such as the estrogen receptor, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound in cell culture studies has shown that it can lead to adaptive responses, such as the upregulation of detoxifying enzymes. Prolonged exposure can also result in cellular toxicity, particularly due to the accumulation of ROS .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may induce the expression of detoxifying enzymes without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including liver damage and disruption of endocrine function. These toxic effects are often associated with the generation of ROS and oxidative stress .

Metabolic Pathways

This compound is metabolized primarily through the action of cytochrome P450 enzymes. The initial step involves hydroxylation of the sec-butyl group, followed by further oxidation to produce various metabolites. These metabolites can then be conjugated with glucuronic acid or sulfate and excreted from the body. The metabolic pathway of this compound is similar to that of other alkylphenols, with the position and structure of the alkyl group influencing the specific enzymes involved .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with membrane transporters, such as the ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular membranes and proteins. It can localize to the endoplasmic reticulum, where cytochrome P450 enzymes are abundant, facilitating its metabolism. Additionally, this compound can be found in the nucleus, where it may interact with nuclear receptors and influence gene expression. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-sec-Butylphenol can be synthesized through various methods. One common approach involves the alkylation of phenol with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-sec-Butylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-sec-Butylphenol has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-tert-Butylphenol
  • 4-Ethylphenol
  • 4-Isopropylphenol

Comparison: 2-sec-Butylphenol is unique due to its specific butan-2-yl substitution, which imparts distinct chemical and physical properties. Compared to 2-tert-Butylphenol, it has a different steric arrangement, affecting its reactivity and interactions. Similarly, 4-Ethylphenol and 4-Isopropylphenol have different alkyl substitutions, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2-butan-2-ylphenol
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InChI

InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8,11H,3H2,1-2H3
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InChI Key

NGFPWHGISWUQOI-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=CC=CC=C1O
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Molecular Formula

C10H14O, Array
Record name O-SEC-BUTYLPHENOL
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Record name o-sec-BUTYLPHENOL
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DSSTOX Substance ID

DTXSID2022331
Record name 2-(Butan-2-yl)phenol
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Molecular Weight

150.22 g/mol
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Physical Description

O-sec-butylphenol is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid or solid (below 61 degrees F); [NIOSH], COLOURLESS-TO-AMBER-COLOURED LIQUID OR SOLID., Colorless liquid or solid (below 61 °F).
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Record name Phenol, 2-(1-methylpropyl)-
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Boiling Point

439 to 442 °F at 760 mmHg (NTP, 1992), 224-237 °C, 439-442 °F, 227 °F
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Record name 2-(1-METHYLPROPYL)PHENOL
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Flash Point

234 °F (NTP, 1992), 234 °F, 107 °C, 225 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER & ALKALIES, Insoluble in water, slightly soluble in alcohol, ether, and alkalies., Solubility in water: none, Insoluble
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Density

0.981 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9804 kg/l @ 25 °C, Relative density (water = 1): 0.98, 0.981, 0.89
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Vapor Density

Relative vapor density (air = 1): 5.2, 5.2
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Vapor Pressure

Low (NIOSH, 2023), 0.05 [mmHg], Vapor pressure, Pa at 20 °C: 10, Low
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Color/Form

LIQUID, Amber-colored liquid, Colorless liquid or solid (below 61 degrees F).

CAS No.

89-72-5
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Melting Point

54 °F (NTP, 1992), 14 °C, 57 °F, 61 °F
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Synthesis routes and methods I

Procedure details

105 g of phenol and 5.3 g of aluminum oxide catalyst that was calcined in air at a temperature of 450° C. was charged in an autoclave and heated to 150° C. A raffinate stream containing 80% isobutylene, 18.7% isobutane and 1.4% 1-butene was then charged over a period of 3.5 hours. The amount of raffinate charged was 75 g with a isobutylene to phenol mole ratio of 0.95:1. The yield of OTBP at the end of 7 hours was 49%. The amount of 1-butene in the feed that reacted to form 2-sec-butylphenol was 1.3%.
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Synthesis routes and methods II

Procedure details

105 g of phenol and 5.0 g of aluminum oxide catalyst that was calcined in air at a temperature of 450° C. was charged in an autoclave and heated to 220° C. A raffinate stream containing 82.4% isobutylene, 1.3% 1-butene, and 16.3% isobutane was then charged over a period of 3 hours. The amount of raffinate charged was 70 g with an isobutylene to phenol mole ratio of 1.13:1. The yield of OTBP at the end of 6 hours was 50.41%, down from 52% at the 5-hour mark. The amount of 1-butene in the feed that reacted to form 2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol was 44.5%. The amount of the two sec-butylphenol impurities (2-sec-butylphenol and 2-sec-butyl-4-tert-butylphenol) were 0.44 area percent and 0.15%, respectively.
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Synthesis routes and methods III

Procedure details

In the reaction vessel of Example 1 place 190 parts of phenol and 2.4 parts of granular aluminum. Flush with nitrogen and heat to 180°C. to form aluminum phenoxide. Cool and vent. Add 206 parts of 2,6-di-sec-butylphenol and again seal the vessel. Heat to 275°C. and stir at this temperature for 2 hours. Then pressurized with butene-1 to 1000 psig and stir the reaction mixture under these conditions for an additional 4 hours. Cool and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst. Wash with water until neutral and then distill the reaction mixture to recover o-sec-butylphenol. Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction carried out in the same manner as the foregoing. The net result is that the 2,6-di-sec-butylphenol formed in each reaction is consumed in a subsequent reaction as the donor phenol forming o-sec-butylphenol, thus, avoiding accumulation of 2,6-di-sec-butylphenol and giving higher yields of o-sec-butylphenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-sec-Butylphenol
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2-sec-Butylphenol
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2-sec-Butylphenol
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2-sec-Butylphenol
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Customer
Q & A

Q1: Is 2-sec-Butylphenol compatible with strong acids?

A1: Yes, research indicates this compound demonstrates compatibility with strong acids like sulfuric acid. It is used as an extracting agent in biphasic reaction systems for separating levulinic acid from acidic aqueous solutions. [, , ] This property makes it valuable for biomass conversion processes.

Q2: Can this compound be used at elevated temperatures?

A2: Yes, studies show that this compound can withstand elevated temperatures. For example, it effectively extracts levulinic acid at temperatures used for cellulose deconstruction. [] This thermostability is beneficial for processes requiring high temperatures.

Q3: How is this compound employed in biofuel production?

A3: this compound acts as a solvent in the production of biofuels from lignocellulosic biomass. It selectively extracts levulinic acid, a precursor to biofuels, from the acidic aqueous solutions produced during biomass conversion. [, , ] This extraction process simplifies the purification of levulinic acid and improves the overall efficiency of biofuel production.

Q4: Does this compound participate in any chemical reactions during biofuel production?

A4: While primarily used as a solvent, this compound can undergo hydrogenation if a ruthenium on carbon (Ru/C) catalyst is used. [] To avoid this, a carbon-supported Ru–Sn catalyst is preferred for the selective reduction of levulinic acid to γ-valerolactone in the presence of this compound, as it prevents solvent hydrogenation. []

Q5: Can this compound be used to extract other compounds besides levulinic acid?

A5: Yes, research demonstrates that this compound effectively extracts other compounds relevant to biofuel production, such as furfural and γ-valerolactone. [, ] Its ability to extract multiple valuable products from biomass-derived solutions makes it a versatile solvent in biorefinery applications.

Q6: Have any computational models been used to study this compound?

A7: Yes, the UNIFAC model has been employed to predict the activity coefficients of this compound in aqueous solutions. [] This information is crucial for understanding the solubility behavior of this compound in various mixtures and its potential interactions with other components.

Q7: How is this compound analyzed and quantified?

A8: Gas chromatography (GC) coupled with a flame-ionization detector is a common method for analyzing and quantifying this compound. [, ] This technique is sensitive and provides accurate measurements for studying the compound's behavior in various applications.

Q8: Are there any specific analytical methods for detecting this compound after it has been metabolized?

A9: Yes, researchers have used gas chromatography-mass spectrometry with selected ion monitoring (GC-MS-SIM) to specifically detect and quantify 15N-labelled metabolites of this compound in biological samples. [] This method provides valuable insights into the metabolic fate of this compound in living organisms.

Q9: What is known about the environmental degradation of this compound?

A10: While detailed studies on the environmental degradation of this compound are limited, research suggests that microorganisms in rice paddy soils can degrade fenobucarb, a carbamate pesticide that breaks down into this compound. [, ] This indicates the potential for biodegradation of this compound in the environment.

Q10: Are there alternatives to this compound in biofuel production?

A12: Yes, other alkylphenol solvents, such as propyl guaiacol and propyl syringol, are explored as potential substitutes for this compound in biofuel production. [] These lignin-derived alternatives offer a renewable source for these solvents and are being investigated for their extraction efficiency and overall sustainability.

Q11: What resources are available for researchers studying this compound?

A11: Several resources aid researchers studying this compound. Publicly available databases, such as PubChem and ChemSpider, provide information on the compound's physical and chemical properties, while scientific literature databases like PubMed and Semantic Scholar allow access to relevant research publications. [All citations]

Q12: Does research on this compound involve collaboration across different scientific disciplines?

A14: Yes, research on this compound involves collaboration between chemists, chemical engineers, biologists, and environmental scientists. This interdisciplinary approach is crucial for understanding the compound's properties, applications, and potential environmental impact. [, , , , ]

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